Product packaging for Ethyl phenethylcarbamate(Cat. No.:CAS No. 6970-83-8)

Ethyl phenethylcarbamate

Cat. No.: B1295949
CAS No.: 6970-83-8
M. Wt: 193.24 g/mol
InChI Key: WXDDBYFBIIAYSM-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Research Focus on Ethyl Phenethylcarbamate

The research history of this compound begins with its discovery as a natural product. It was first isolated as a secondary metabolite from the marine bacterium Cytophaga sp., specifically strain SCRC3P79. ku.eduresearchgate.netrsc.orgelsevierpure.comresearchgate.net The initial scientific reporting on the compound was conducted by A. Yamada and colleagues, who identified its moderate inhibitory activity against biofilm formation in the marine bacterium Rhodospirillum salexigens. ku.edursc.orgelsevierpure.com This early work also included preliminary attempts at synthesizing analogues to enhance its activity, though these initial efforts did not yield more potent compounds. ku.edursc.org

Following this discovery, the research focus evolved significantly. Recognizing the potential of its simple and synthetically accessible structure, research groups, particularly that of Christian Melander, began to explore its efficacy against more clinically significant pathogens. ku.edursc.org This marked a shift from marine microbiology towards medical applications. The research trajectory moved from simple screening of a natural product to a more systematic approach of structure-activity relationship (SAR) studies. This led to the creation of extensive small molecule libraries based on the this compound scaffold to identify more potent biofilm inhibitors. ku.edursc.orgnih.govrsc.orgresearchgate.net More recently, the compound's biological activity has been explored in other contexts, such as its potential to modulate the cytotoxicity of anti-cancer compounds. researchgate.netnih.gov

Significance of this compound in Contemporary Chemical and Biological Sciences

The contemporary significance of this compound is primarily centered on its role as a lead compound in the development of novel anti-biofilm agents. ku.edursc.org Bacterial biofilms are communities of bacteria that adhere to surfaces and are encased in a protective matrix, making them notoriously resistant to conventional antibiotics. ku.edu They are implicated in a vast majority of bacterial infections. ku.edu this compound's ability to inhibit biofilm formation in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) makes it a valuable tool in the search for new strategies to combat antibiotic resistance. ku.edursc.orgrsc.org Its straightforward chemical structure is a key advantage, making it an attractive and practical starting point for the synthesis of diverse analogues with potentially enhanced efficacy. ku.edursc.org

Beyond its anti-biofilm properties, research has also shed light on its potential applications in oncology. Studies have investigated the cytotoxicity of this compound and its capacity to sensitize cancer cells to the effects of other cytotoxic marine toxins. researchgate.netnih.gov While this area of research is less developed than the work on biofilm inhibition, it points to a broader potential biological significance for the compound and its derivatives.

Overview of Major Research Paradigms and Methodologies Applied to this compound

The investigation of this compound employs a range of established and specialized research methodologies, from chemical synthesis to biological evaluation.

Chemical Synthesis and Analogue Development: The primary paradigm for working with this compound is natural product-inspired synthetic chemistry. Researchers use the core structure of this compound as a template to build libraries of related molecules. ku.edursc.orgnih.govrsc.org This involves systematically modifying three key regions of the molecule: the aromatic "head" group, the central carbamate (B1207046) linker, and the alkyl "tail" group. researchgate.net

The synthesis itself is often straightforward. A common and well-documented method is a routine acylation reaction where 2-phenylethylamine is reacted with ethyl chloroformate, typically using triethylamine (B128534) as a base in a solvent like dichloromethane. ku.edursc.org An alternative reported synthesis involves a Curtius rearrangement of a cinnamoyl azide (B81097) intermediate in the presence of phenethyl alcohol. koreascience.kr

Biological Screening and Evaluation: A cornerstone of the research methodology is the screening of these synthesized compounds for biological activity. The most prominent assay used is the crystal violet reporter assay, which quantifies the total biofilm mass and is used to determine the inhibitory concentration (IC50) of the compounds against various bacterial strains. ku.eduresearchgate.net

To assess the potential for use in clinical applications, cytotoxicity is evaluated through various in vitro assays. These include testing against different cell lines, such as human breast cancer cells (MCF-7) and mouse neuroblastoma cells (N2a), as well as red blood cell hemolysis assays to check for membrane-damaging activity. ku.edunih.gov

Analytical Characterization: Standard analytical techniques are crucial for confirming the identity and purity of the synthesized compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to elucidate the molecular structure. koreascience.krnih.gov

The table below summarizes some of the key research findings regarding the anti-biofilm activity of this compound and one of its more potent analogues.

CompoundBacterial StrainBiofilm Inhibition (%) at 200 µMIC50 Value (µM)
Ethyl N-(2-phenethyl) carbamateRhodospirillum salexigens59.7%Not Reported
Ethyl N-(2-phenethyl) carbamateS. epidermidis63.1%Not Reported
Ethyl N-(2-phenethyl) carbamateMRSA68.1%Not Reported
Ethyl N-(2-phenethyl) carbamateE. coli40.8%Not Reported
Analogue 10a (a (-)-menthyl carbamate derivative)MRSA>90%4.70

Data sourced from Rogers et al., 2010. ku.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1295949 Ethyl phenethylcarbamate CAS No. 6970-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDDBYFBIIAYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289652
Record name Ethyl phenethylcarbamate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-83-8
Record name 6970-83-8
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Record name Ethyl phenethylcarbamate
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Record name ethyl N-(2-phenylethyl)carbamate
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Advanced Synthetic Methodologies and Mechanistic Organic Transformations Involving Ethyl Phenethylcarbamate

Enantioselective and Diastereoselective Synthesis of Ethyl Phenethylcarbamate Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for various applications. Both enantioselective and diastereoselective methods are employed to achieve high stereochemical control.

Enantioselective synthesis often utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For instance, enzyme-catalyzed reactions have demonstrated high enantioselectivity in the synthesis of related chiral amines and amides. nih.gov Norcoclaurine synthase (NCS), a biocatalyst, is known for its ability to catalyze stereoselective Pictet-Spengler reactions to produce single-isomer tetrahydroisoquinolines, highlighting the potential of enzymatic routes for creating chiral precursors to this compound. bbk.ac.uk Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another powerful strategy. This has been observed with certain enzymes that preferentially accept one enantiomer of a substrate, leading to products with well-defined stereocenters. bbk.ac.uk

Diastereoselective synthesis aims to control the formation of diastereomers. This can be achieved by using chiral starting materials or through catalyst-controlled reactions. For example, in the synthesis of substituted macrocyclic complexes, the use of a chiral diamine as a bridging group can direct the stereochemical outcome of the reaction, yielding a single stereoisomer. uni-muenchen.de Similarly, catalyst-controlled reactions can organize the transition state to favor the formation of one diastereomer over another, as seen in the synthesis of trans-β-lactams where a phosphonium (B103445) fluoride (B91410) precatalyst directs the reaction to achieve high diastereoselectivity. organic-chemistry.org

Catalytic Approaches for the Chemo- and Regioselective Synthesis of this compound and Its Analogues

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogues. These approaches are designed to control both chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule the reaction occurs).

A notable strategy for the regioselective synthesis of arylethylamine derivatives, a core structure related to this compound, involves a dual organic catalyst system. This system facilitates the direct hydroarylation of vinyl amine derivatives with a broad range of aryl halides, resulting in arylethylamine products with complete regiocontrol. nih.gov This method is highly chemoselective and scalable. nih.gov

Copper-catalyzed reactions have also proven effective. For instance, a copper-catalyzed enantioselective synthesis of α-quaternary ketones and aldehydes utilizes acyl substitution with in situ formed chiral allylic nucleophiles. nih.gov This highlights the potential of copper catalysis in constructing complex molecular architectures with high selectivity. The synthesis of ethyl chrysanthemate, an important industrial chemical, often employs a copper stearate (B1226849) and phenylhydrazine (B124118) complex to catalyze the cyclopropanation reaction of ethyl diazoacetate. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. acs.orgscispace.comresearchgate.net These principles focus on aspects such as atom economy, use of safer solvents, and energy efficiency. acs.orggreenchemistry-toolkit.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Biocatalysts: Enzymes can operate under mild conditions (room temperature, neutral pH) and in aqueous media, reducing energy consumption and the need for hazardous organic solvents. acs.orgresearchgate.net They also offer high selectivity, often eliminating the need for protecting groups, which reduces waste. acs.org

Alternative Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, ethanol (B145695), or recyclable ionic liquids is a core principle. scispace.comgreenchemistry-toolkit.org Solvent-free reactions, where possible, are even more advantageous. core.ac.uk

Catalysis: Catalytic reactions are inherently greener than stoichiometric ones as they reduce the amount of reagents needed and can lead to higher atom economy. acs.org

Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as biomass, contributes to a more sustainable chemical industry. greenchemistry-toolkit.orgresearchgate.net

For example, the synthesis of sertraline (B1200038) was significantly improved by using ethanol as a solvent, allowing for multiple steps to be conducted without intermediate isolation and purification, thereby reducing solvent waste. nih.gov Similarly, the production of acrylamide (B121943) has shifted to a biocatalytic process using nitrile hydratase enzymes, which offers nearly 100% yield and a simpler, more economical process compared to the traditional copper-catalyzed method. nih.gov

Post-Synthetic Derivatization Strategies and Functionalization of this compound Scaffold

Once the core this compound scaffold is synthesized, it can be further modified through various derivatization and functionalization reactions to create a library of related compounds. This is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govresearchgate.net

The functionalization of a molecular scaffold allows for the systematic alteration of its properties. researchgate.netmdpi.com For instance, the xanthine (B1682287) scaffold has been extensively derivatized to produce a wide range of biologically active compounds. researchgate.net Common derivatization reactions include alkylations, amidations, and click chemistry. mdpi.comfrontiersin.org

A key consideration in scaffold derivatization is the ability to achieve rational and controlled functionalization. mdpi.com This often involves the use of orthogonal protecting groups that can be selectively removed to allow for stepwise modification of different parts of the molecule. acs.org For example, the selective deprotection of N-Boc groups can be achieved by controlling the reaction temperature in a continuous flow system. acs.org

Elucidation of Reaction Mechanisms in the Synthesis of this compound

Understanding the step-by-step process of a chemical reaction, or its mechanism, is fundamental for optimizing reaction conditions and developing new synthetic methods. mt.comarxiv.org Various analytical techniques are employed to study reaction mechanisms, including kinetic measurements and spectroscopic analysis. mt.com

For carbamate (B1207046) synthesis and transformations, mechanistic studies can reveal the nature of key intermediates. For instance, in the acid-promoted amidation of aromatic compounds using carbamates, it has been shown that an isocyanate cation can be generated as a reactive intermediate. researchgate.net The stability and reactivity of this intermediate are influenced by the structure of the carbamate and the reaction conditions. researchgate.net

In catalytic reactions, understanding the role of the catalyst is crucial. For example, in the diastereoselective synthesis of trans-β-lactams, the phosphonium fluoride catalyst is believed to play a dual role by activating the nucleophile and organizing the transition state to favor the desired diastereomer. organic-chemistry.org Computational methods, such as DFT calculations, can also provide valuable insights into reaction mechanisms and the structures of transition states. uni-muenchen.de

The study of reaction kinetics can help to build predictive models for chemical processes. In the synthesis of ethyl chrysanthemate, a kinetic model was developed to understand the cyclopropanation reaction, providing a basis for process optimization. nih.gov

Molecular and Cellular Mechanisms of Action of Ethyl Phenethylcarbamate

Investigation of Ligand-Receptor Interactions and Binding Kinetics of Ethyl Phenethylcarbamate

Direct experimental research delineating the specific ligand-receptor interactions and binding kinetics for this compound is limited in publicly available literature. The study of how a ligand binds to a receptor involves determining its affinity, specificity, and the rates of association and dissociation (k_on and k_off), which together provide a comprehensive picture of the interaction's dynamics. nih.govarxiv.orgarxiv.org

While direct kinetic data for this compound is scarce, research on its analogues provides some insight into its potential biological targets. A study focused on synthetic analogues of ethyl N-(2-phenethyl) carbamate (B1207046) as biofilm inhibitors for Methicillin-Resistant Staphylococcus aureus (MRSA) included in silico analysis. researchgate.net This computational work suggested that certain carbamate analogues exhibit binding affinity for the α-glucosidase enzyme. researchgate.net Although this does not constitute direct evidence of interaction for the parent compound, it suggests a potential class of enzyme targets for this compound and its derivatives.

Initial screening of ethyl N-(2-phenethyl) carbamate itself showed weak to moderate activity in inhibiting MRSA biofilm formation, and in some bacterial strains, it even induced biofilm formation. researchgate.net This complex activity profile underscores the need for detailed structure-activity relationship (SAR) studies to identify more potent analogues and elucidate the specific molecular interactions responsible for the observed effects. researchgate.net

Table 1: Biofilm Inhibition by Ethyl N-(2-phenethyl) carbamate (2b) against MRSA Strains Data extracted from a crystal violet reporter assay at a 200 μM concentration.

MRSA StrainBiofilm Inhibition (%)
4430.7
168527.6
4330037.9
7007897.7
175322.2
1556Biofilm Induction
1770Biofilm Induction
811Biofilm Induction
33591Biofilm Induction
Source: Adapted from Yamada et al. as cited in evaluation studies. researchgate.net

Further research, including radioligand binding assays and surface plasmon resonance (SPR), would be necessary to identify the specific receptors for this compound and quantify its binding kinetics. nih.govfrontiersin.org

Enzymatic Biotransformation Pathways and Metabolite Identification of this compound

The biotransformation of a compound, involving metabolic pathways catalyzed by enzymes, is critical to understanding its biological activity and clearance. For this compound, specific studies detailing its complete metabolic fate are not extensively documented. However, the metabolism of structurally related carbamates can serve as a predictive model for its potential biotransformation pathways.

Ethyl carbamate, a simpler related structure, is known to be metabolized in vivo, a process that can be inhibited by ethanol (B145695). nih.gov Studies propose that esterases are at least partially responsible for its metabolism. nih.gov The hydrolysis of the ester linkage in ethyl carbamate is a key metabolic step. Ion exchange chromatography of mouse liver cytosol has shown that the fraction capable of metabolizing ethyl carbamate co-chromatographs with the ability to hydrolyze p-nitrophenyl acetate, a characteristic of esterase activity. nih.gov Another related compound, ethyl N-phenylcarbamate, undergoes photooxidation to yield products such as ethyl o-aminobenzoate, ethyl p-aminobenzoate, and aniline. nih.gov

Based on these related pathways, potential enzymatic biotransformation pathways for this compound could include:

Esterase-mediated hydrolysis: Cleavage of the carbamate's ester bond to produce phenethylcarbamic acid (which would be unstable) and ethanol. The carbamic acid would likely decompose to phenethylamine (B48288) and carbon dioxide.

Cytochrome P450-mediated oxidation: Hydroxylation of the aromatic ring (at the para- or ortho-positions) or oxidation of the ethyl group.

Conjugation reactions: Subsequent reactions of hydroxylated metabolites with glucuronic acid or sulfate (B86663) to facilitate excretion.

Table 2: Potential Metabolites of this compound Based on Analogous Pathways

Potential MetabolitePrecursor Compound & Pathway
PhenethylamineThis compound via Hydrolysis
EthanolThis compound via Hydrolysis
Carbon DioxideThis compound via Hydrolysis
4-Hydroxy-ethyl phenethylcarbamateThis compound via Aromatic Hydroxylation
Ethyl (2-hydroxyethyl)phenethylcarbamateThis compound via Alkyl Oxidation
This table represents hypothetical metabolites based on known biotransformation of related carbamates.

Modulation of Intracellular Signaling Cascades by this compound

There is a significant gap in the scientific literature regarding the specific effects of this compound on intracellular signaling cascades. Such cascades, including the MAP kinase (MAPK) pathways and those involving secondary messengers like cAMP or calcium, are fundamental to cellular responses. nih.govgoogle.com

Research on other carbamate-containing molecules demonstrates the potential for this chemical class to influence signaling. For instance, indole-2-carboxamide, a prototypical allosteric modulator for the cannabinoid CB1 receptor, can activate the ERK1/2 pathway while decreasing G_i coupling activity, showcasing pathway-dependent effects. nih.gov Another distinct compound, IQP, has been shown to affect intracellular signaling related to 5-HT and influence the density of nNOS-positive cells in the myenteric plexus. researchgate.net

While these examples show that carbamate structures can modulate complex signaling networks, they are not directly transferable to this compound due to significant structural differences. Dedicated studies are required to determine if this compound interacts with G-protein coupled receptors, ion channels, or enzyme-linked receptors to initiate or modulate any intracellular signaling pathways.

Electrophysiological Responses Evoked by this compound in Isolated Biological Systems

No specific studies detailing the electrophysiological responses evoked by this compound in isolated biological systems, such as cultured neurons or cardiac myocytes, were identified in the reviewed scientific literature. Electrophysiological studies, typically using techniques like patch-clamp or two-electrode voltage-clamp, are essential for characterizing a compound's effect on ion channels and membrane potential. plos.orgcuni.cz

For context, research on other novel compounds demonstrates how such techniques are applied. For example, the inhibitory effects of certain purpurealidin analogs on the K_V10.1 potassium channel were quantified by measuring whole-cell currents in oocytes, revealing a dose- and voltage-dependent inhibition. plos.org Similarly, photolysis of "caged" dopamine (B1211576) compounds has been used to study the electrophysiological response of dopamine receptors with high temporal precision. researchgate.net To understand the neuroactive or cardioactive potential of this compound, similar electrophysiological investigations would be necessary to assess its impact on ion channel gating, neuronal firing rates, or cardiac action potentials.

Proteomic and Transcriptomic Profiling of Cellular Responses to this compound Exposure

Global analysis of changes in protein (proteomics) and RNA (transcriptomics) expression provides a broad, unbiased view of a cell's response to a chemical compound. nih.govplos.org Such profiling can help identify molecular targets, affected biological pathways, and potential mechanisms of action. frontiersin.org

While direct proteomic or transcriptomic studies for this compound are not widely available, related research highlights the utility of these approaches. For example, transcriptomic and proteomic analyses have been mentioned as part of the investigation into ethyl N-(2-phenethyl) carbamate analogues developed as biofilm inhibitors, suggesting these methods are relevant for characterizing this class of compounds. karishmakaushiklab.com

The general methodology involves exposing cells to the compound and then using techniques like TempO-Seq for targeted whole transcriptome profiling or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for proteomic analysis. plos.orgfrontiersin.org These methods can reveal thousands of differentially expressed genes or proteins. plos.org For instance, treating MCF-7 cells with Trichostatin A, a histone deacetylase inhibitor, revealed over 9,000 differentially expressed genes, defining a specific expression signature for the compound. plos.org Applying these powerful techniques to this compound would be a critical step in comprehensively mapping its cellular effects and uncovering its molecular mechanisms of action.

Pharmacological and Neurobiological Modulations by Ethyl Phenethylcarbamate: Mechanistic Insights

Mechanistic Characterization of Neurotransmitter System Modulation by Ethyl Phenethylcarbamate

The carbamate (B1207046) functional group is a key structural motif found in numerous neuroactive drugs, suggesting that this compound may interact with various neurotransmitter systems. nih.govresearchgate.net The potential modulatory effects are likely to be multifaceted, involving several key signaling pathways in the central nervous system.

Carbamate compounds have been shown to influence the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain. tiho-hannover.de For instance, the anticonvulsant felbamate (B1672329), a dicarbamate, is thought to modestly potentiate GABAergic activity. pharmacologyeducation.org Some studies suggest that felbamate can enhance GABA-elicited chloride currents in neurons, which would lead to a dampening of neuronal excitability. nih.gov This action at GABA receptors appears to be a common feature among several alkyl-carbamates used in epilepsy therapy. tiho-hannover.de Therefore, it is plausible that this compound could exert a similar modulatory effect on GABAergic neurotransmission.

Furthermore, the cholinergic system, which utilizes the neurotransmitter acetylcholine, is another potential target for carbamate compounds. health.mil Carbamate-based cholinesterase inhibitors are well-known for their therapeutic applications. researchgate.net While not all carbamates are potent cholinesterase inhibitors, the structural motif raises the possibility of some level of interaction with this system. Research on carbamates like physostigmine (B191203) has demonstrated an increase in brain serotonin (B10506) turnover following the inhibition of cholinesterase, indicating a relationship between the cholinergic and serotonergic systems that could be influenced by carbamate compounds. health.mil

Evidence also points towards the modulation of excitatory neurotransmitter systems. Felbamate, for example, is known to be an antagonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor. drugbank.comahajournals.org By blocking this site, felbamate can inhibit the effects of the excitatory neurotransmitter glutamate, which contributes to its anticonvulsant properties. drugbank.com Additionally, some carbamates have been shown to modulate voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials. nih.gov Felbamate has been observed to block sustained repetitive firing in neurons, an effect suggestive of sodium channel modulation. nih.gov

While direct evidence for this compound is lacking, the potential for modulation of the dopaminergic and serotonergic systems also exists, given the broad activity of some carbamate derivatives. researchgate.netmdpi.com For instance, certain O-biphenyl carbamates have been designed as dual modulators of the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase. researchgate.net

Receptor Occupancy and Functional Selectivity Profiling of this compound

Detailed receptor occupancy and functional selectivity data for this compound are not currently available in the public domain. To definitively characterize its binding profile, a comprehensive screening against a panel of neurotransmitter receptors and transporters would be required.

However, based on the pharmacology of related compounds, a hypothetical receptor binding profile might be constructed for investigational purposes. For example, the anticonvulsant felbamate exhibits weak inhibitory effects on GABA-A receptor and benzodiazepine (B76468) receptor binding. drugbank.com In contrast, some carbamate insecticides have been found to bind to human melatonin (B1676174) receptors with varying affinities and selectivities. nih.govnih.gov

Table 1: Illustrative Potential Receptor Interactions of Carbamate Derivatives (Not Specific to this compound)

Receptor/TargetPotential InteractionExample Compound(s)Reference(s)
GABA-A ReceptorPositive Allosteric ModulationFelbamate, Meprobamate nih.govtiho-hannover.de
NMDA Receptor (Glycine Site)AntagonismFelbamate drugbank.comahajournals.org
Voltage-Gated Sodium ChannelsBlockadeFelbamate nih.gov
Melatonin Receptors (MT1, MT2)Binding/ModulationCarbaryl (B1668338), Carbofuran nih.govnih.gov
Dopamine D3 ReceptorModulationO-Biphenyl Carbamates researchgate.net
AcetylcholinesteraseInhibitionPhysostigmine health.mil

This table is for illustrative purposes only and is based on data from related carbamate compounds. The specific interactions of this compound have not been determined.

Neuropharmacological Effects of this compound in Defined Neural Circuits

The neuropharmacological effects of a compound within defined neural circuits are a direct consequence of its interactions with specific neurotransmitter systems and receptors. Given the potential for this compound to modulate GABAergic and glutamatergic systems, it could influence the excitability of critical neural circuits throughout the brain.

For example, by potentially enhancing GABAergic inhibition and/or reducing NMDA receptor-mediated excitation, this compound could decrease the likelihood of seizure propagation in circuits associated with epilepsy, such as the hippocampus and cortex. The anticonvulsant effects of felbamate are attributed to its actions within these circuits. nih.gov

Furthermore, the modulation of dopamine and serotonin pathways could impact circuits involved in mood, motivation, and reward. researchgate.netmdpi.com The mesolimbic and mesocortical dopamine pathways, originating in the ventral tegmental area, and the serotonergic projections from the raphe nuclei are key circuits regulating these functions. mdpi.comfrontiersin.org Any influence of this compound on these systems would likely manifest as changes in behaviors subserved by these circuits.

The interaction of carbamates with cholinergic pathways could also have significant implications for circuits involved in cognition and memory. health.mil Cholinergic neurons in the basal forebrain play a crucial role in cortical function and arousal, and modulation of this system can have profound effects on cognitive processes.

Advanced Neuroimaging Techniques for Probing Neural Activity Patterns under this compound Influence (Mechanistic Studies)

While no specific neuroimaging studies on this compound have been identified, advanced neuroimaging techniques offer powerful tools to investigate the mechanistic effects of such a compound on brain function in a non-invasive manner.

Positron Emission Tomography (PET) could be utilized to directly measure receptor occupancy. By using radiolabeled ligands for specific receptors (e.g., GABA-A, NMDA, dopamine, or serotonin receptors), PET could quantify the extent to which this compound binds to these targets in the living brain. This would provide invaluable information about its primary sites of action.

Functional Magnetic Resonance Imaging (fMRI) , particularly resting-state fMRI and task-based fMRI, could reveal how this compound modulates activity within specific neural circuits. For instance, changes in blood-oxygen-level-dependent (BOLD) signals in brain regions rich in GABAergic or glutamatergic neurons could indicate a direct modulatory effect. Resting-state fMRI could assess changes in functional connectivity between different brain regions, providing insights into how the compound alters large-scale neural networks.

Magnetic Resonance Spectroscopy (MRS) is a technique that can measure the concentration of certain neurochemicals in the brain, including GABA and glutamate. MRS could be employed to determine if the administration of this compound leads to changes in the levels of these key neurotransmitters, offering a direct readout of its impact on neurotransmitter system balance.

Table 2: Potential Applications of Advanced Neuroimaging for Mechanistic Studies of this compound

Neuroimaging ModalityPotential ApplicationInformation Gained
Positron Emission Tomography (PET)Receptor Occupancy StudiesDirect quantification of binding to specific neurotransmitter receptors.
Functional MRI (fMRI)Neural Circuit Activity MappingIdentification of brain regions and networks modulated by the compound.
Magnetic Resonance Spectroscopy (MRS)Neurochemical AnalysisMeasurement of changes in neurotransmitter levels (e.g., GABA, glutamate).

This table outlines potential future research applications and does not reflect completed studies on this compound.

Computational and Theoretical Investigations of Ethyl Phenethylcarbamate

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation of Ethyl Phenethylcarbamate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. dergipark.org.trnih.gov These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and geometric parameters. epa.gov

For this compound, such calculations can determine key descriptors of its electronic structure and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. rasayanjournal.co.in

Conformational analysis, another critical aspect of quantum chemical studies, investigates the different spatial arrangements of a molecule's atoms, known as conformers, and their relative energies. lumenlearning.comchemistrysteps.comlibretexts.orgkhanacademy.orgbyjus.com By rotating the single bonds within this compound, various staggered and eclipsed conformations can be identified. chemistrysteps.comlibretexts.orgbyjus.com The relative stability of these conformers is determined by factors such as torsional strain and steric hindrance. chemistrysteps.com Identifying the lowest energy conformer is essential as it represents the most populated state of the molecule and is crucial for understanding its interactions with biological targets.

While detailed, peer-reviewed quantum chemical studies specifically on this compound are not abundant in the public domain, a variety of its properties have been computed and are available in chemical databases. nih.gov

Table 1: Computed Quantum Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂ nih.gov
Molecular Weight193.24 g/mol nih.gov
XLogP3-AA2.3 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count4 nih.gov
Exact Mass193.110278721 nih.gov
Monoisotopic Mass193.110278721 nih.gov
Topological Polar Surface Area38.3 Ų nih.gov
Heavy Atom Count14 nih.gov
Formal Charge0 nih.gov
Complexity165 nih.gov

This data is computationally generated and sourced from the PubChem database. nih.gov

Molecular Dynamics Simulations of this compound in Diverse Chemical and Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in various environments, such as in different solvents or within a biological membrane. chemrxiv.orgresearchgate.net

For this compound, MD simulations can be employed to understand how it behaves in aqueous solutions, organic solvents, or complex biological systems like cell membranes. nih.govmdpi.com These simulations can reveal information about the solvation of the molecule, its conformational flexibility in different media, and its potential to permeate biological membranes. chemrxiv.orgnih.gov

In a typical MD simulation of this compound in an explicit solvent like water, the carbamate (B1207046) molecule would be placed in a box of solvent molecules, and the trajectory of each atom would be calculated over a period of time, often on the scale of nanoseconds to microseconds. chemrxiv.orgnih.gov The analysis of these trajectories can provide insights into the hydrogen bonding network between this compound and water, the stability of its different conformers in solution, and its diffusion characteristics.

Simulations in more complex environments, such as a lipid bilayer, can be used to model the interaction of this compound with cell membranes. nih.govnih.gov These studies are crucial for understanding the bioavailability of the compound and its potential to reach intracellular targets. The simulations can predict the preferred location of the molecule within the membrane, its orientation, and the free energy barrier associated with its transport across the membrane. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. epa.govresearchgate.netnih.govbirmingham.ac.uk SAR studies involve synthesizing and testing a series of related compounds to identify the chemical groups responsible for their biological effects. researchgate.net QSAR models take this a step further by using statistical methods to correlate variations in the chemical structure with changes in biological activity, allowing for the prediction of the activity of new compounds. nih.govmdpi.comscispace.com

A notable SAR study has been conducted on analogues of this compound as potential biofilm inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net In this research, the core structure of this compound was systematically modified at the aryl head, the tail region, and the carbamate linkage to explore the impact of these changes on antibiofilm activity. researchgate.net

The initial testing of this compound itself showed weak to moderate biofilm-inhibiting properties against several MRSA strains. researchgate.net The subsequent synthesis and screening of a library of 45 analogues revealed that modifications to the aryl "head" and the ethyl "tail" of the carbamate could significantly enhance potency. researchgate.net

Table 2: Biofilm Inhibition of Selected this compound Analogues against MRSA strain 811

CompoundAryl Head GroupTail Group% Inhibition at 200 µM
This compoundPhenylEthyl- (Induces biofilm formation)
Analogue 14-MethylphenylEthyl>50%
Analogue 24-ChlorophenylEthyl~40%
Analogue 3PhenylPropyl<20%
Analogue 44-MethylphenylPropyl>60%

Data is synthesized from the findings presented in the study by Melander et al. (2016). researchgate.net

The study concluded that a tolyl group as the aryl head and an ethyl or larger alkyl group as the tail were beneficial for activity. This SAR data provides a valuable blueprint for the design of more potent carbamate-based antibiofilm agents. researchgate.net

QSAR studies on carbamates often employ a range of molecular descriptors, including physicochemical properties (e.g., logP), electronic parameters (e.g., HOMO/LUMO energies), and topological indices, to build predictive models for various biological activities, such as enzyme inhibition or toxicity. nih.govmdpi.com While a specific QSAR model for this compound was not found, the principles of QSAR are broadly applicable to this class of compounds.

In Silico Ligand Docking and Virtual Screening for Potential Biological Targets of this compound

In silico ligand docking and virtual screening are computational techniques that play a pivotal role in modern drug discovery. nih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, while virtual screening uses docking to search large libraries of compounds for those that are likely to bind to a specific target. nih.gov

For this compound, these methods could be instrumental in identifying its potential biological targets. The process would involve obtaining the three-dimensional structures of various proteins, often from databases like the Protein Data Bank (PDB), and then using a docking program to simulate the binding of this compound to the active site of each protein. The docking algorithm calculates a score that estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

While no specific docking studies featuring this compound have been prominently published, the methodology is well-established. For instance, if this compound were hypothesized to have an effect on a particular enzyme, docking simulations could provide initial evidence to support or refute this hypothesis by predicting whether it can fit into the enzyme's active site and form favorable interactions with key amino acid residues.

Virtual screening could be used in a broader sense to identify potential targets for this compound from a large collection of protein structures. nih.gov This "reverse docking" approach can help to elucidate the mechanism of action of a compound or to identify potential off-target effects. The results of such a screen would be a ranked list of proteins based on their predicted binding affinity for this compound, which could then be prioritized for experimental validation.

Theoretical Prediction of Metabolism and Biotransformation Pathways for this compound

The metabolic fate of a chemical compound is a critical determinant of its therapeutic efficacy and potential toxicity. In silico methods for predicting metabolism and biotransformation pathways are becoming increasingly important in the early stages of drug development to identify potentially reactive or toxic metabolites. nih.govresearchgate.net

For this compound, several metabolic pathways can be predicted based on its chemical structure and the known biotransformation reactions of related compounds. nih.govnih.gov The primary sites of metabolism are likely to be the ester and amide functionalities of the carbamate group, as well as the aromatic and aliphatic portions of the molecule.

The main metabolic reactions that this compound is likely to undergo include:

Ester Hydrolysis: The ethyl ester group can be hydrolyzed by esterases to yield phenethylcarbamic acid and ethanol (B145695). nih.gov The resulting carbamic acid is unstable and may further decompose to phenethylamine (B48288) and carbon dioxide.

Amide Hydrolysis: The amide bond of the carbamate could also be a site for hydrolysis, although this is generally less facile than ester hydrolysis. This would lead to the formation of phenethyl alcohol and ethylamine (B1201723).

Oxidation: The phenethyl group is susceptible to oxidation by cytochrome P450 enzymes. This can occur at the aromatic ring (aromatic hydroxylation) or at the benzylic or terminal positions of the ethyl chain (aliphatic hydroxylation).

Conjugation: The hydroxylated metabolites formed through oxidation can undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.

In silico metabolism prediction tools utilize rule-based systems, expert knowledge, and machine learning models to predict the most likely sites of metabolism and the resulting metabolites. researchgate.net These tools can provide a comprehensive profile of the potential biotransformation products of this compound, which can then guide experimental metabolism studies. nih.gov

Table 3: Predicted Biotransformation Pathways for this compound

Reaction TypeEnzyme Family (Likely)Potential Metabolites
Ester HydrolysisCarboxylesterasesPhenethylcarbamic acid, Ethanol
Aromatic HydroxylationCytochrome P450Hydroxyphenyl this compound isomers
Aliphatic HydroxylationCytochrome P450Hydroxythis compound isomers
N-DealkylationCytochrome P450Ethyl carbamate, Phenethyl alcohol

This table represents a theoretical prediction based on common metabolic pathways for carbamates and related structures.

Advanced Analytical Methodologies for the Detection and Quantification of Ethyl Phenethylcarbamate in Complex Matrices

Development and Validation of High-Resolution Chromatographic Techniques for Ethyl Phenethylcarbamate

High-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), form the cornerstone of analytical methods for separating this compound from complex sample constituents prior to its detection and quantification. The development of these methods focuses on optimizing separation efficiency, reducing analysis time, and ensuring method validation according to stringent guidelines.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar to nonpolar compounds like this compound. The selection of a stationary phase, typically a C18 column, is crucial for retaining the analyte through hydrophobic interactions between the alkyl chains of the stationary phase and the phenethyl group of the molecule. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water for mass spectrometry compatibility) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed to elute the compound. benthamdirect.com For a structurally similar compound, Ethyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate, a successful separation was achieved using a Newcrom R1 reversed-phase column with a mobile phase of acetonitrile, water, and an acid modifier. benthamdirect.com This approach is scalable and can be adapted for both analytical quantification and preparative isolation of impurities. benthamdirect.com

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. benthamdirect.com A UPLC method for this compound would offer considerable advantages for high-throughput screening of numerous samples. The principles of method development are similar to HPLC, but the system's ability to handle higher backpressures allows for the use of longer columns and faster flow rates, enhancing separation efficiency.

Gas Chromatography (GC): While many carbamates are thermally labile and prone to degradation in a hot GC inlet, GC can be a viable option, often requiring derivatization to improve thermal stability and volatility. researchgate.net However, for direct analysis, a careful optimization of the injector temperature is critical. When coupled with a mass spectrometer (GC-MS), this technique provides excellent sensitivity and structural confirmation. A typical GC method would involve a non-polar or semi-polar capillary column (e.g., DB-5ms or HP-INNOWAX) and a temperature-programmed elution to ensure the efficient separation of the analyte from matrix components. nih.gov

Method validation for any chromatographic technique is essential and involves demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability of the results.

Table 1: Hypothetical High-Resolution Chromatographic Parameters for this compound Analysis
ParameterHPLC MethodUPLC MethodGC Method
ColumnC18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)HP-5ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier GasAcetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)Helium (Constant Flow)
Flow Rate1.0 mL/min0.4 mL/min1.2 mL/min
DetectorUV (e.g., 220 nm) or Mass SpectrometerUV or Mass SpectrometerMass Spectrometer (MS)
Injection Volume10 µL2 µL1 µL (Splitless)
Column Temperature30 °C40 °CTemperature Programmed (e.g., 70°C to 300°C)

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis of this compound and Its Metabolites

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity for trace-level detection and detailed structural information for unequivocal identification. It is most powerfully employed when coupled with a chromatographic separation technique (LC-MS or GC-MS).

Structural Elucidation: Electron Ionization (EI), commonly used in GC-MS, and Electrospray Ionization (ESI), used in LC-MS, are the primary ionization techniques. In ESI, this compound would be expected to form a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) is then used for structural confirmation. By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound (molecular weight 193.24 g/mol ), key fragment ions would likely arise from the cleavage of the carbamate (B1207046) bond and the phenethyl side chain. rsc.org The fragmentation of the related phenethylamine (B48288) structure often involves Cβ-Cα bond breakage. cdnsciencepub.com The mass spectrum available in the PubChem database for this compound shows characteristic fragmentation patterns that can be used for its identification. rsc.org

Trace Analysis: For quantifying low concentrations of this compound in complex matrices, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the method of choice. nih.gov This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For this compound, a quantitative transition (e.g., from the precursor [M+H]⁺ to a stable product ion) and a qualitative transition (from the same precursor to a different product ion) would be selected to ensure both accurate quantification and confident identification, minimizing the risk of false positives. nih.gov The use of a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended to correct for matrix effects and variations in instrument response. rsc.org

Table 2: Predicted LC-MS/MS Parameters for Trace Analysis of this compound
ParameterSettingPurpose
Ionization ModeElectrospray Ionization (ESI), PositiveGeneration of protonated molecular ions [M+H]⁺.
Precursor Ion (Q1)m/z 194.1Selects the molecular ion of this compound.
Product Ion 1 (Q3) - Quantitative(Hypothetical) e.g., m/z 105.1Specific fragment (e.g., phenylethyl cation) for quantification.
Product Ion 2 (Q3) - Qualitative(Hypothetical) e.g., m/z 91.1Confirmatory fragment (e.g., tropylium (B1234903) ion) for identification.
Scan ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for trace analysis.
Internal StandardDeuterated this compound (e.g., d5-EPC)Corrects for matrix effects and improves accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound and for investigating its three-dimensional structure (conformation) in solution. While MS provides information on mass and fragmentation, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.

Structural Confirmation: One-dimensional ¹H and ¹³C NMR spectra provide a unique fingerprint for this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl ring (typically in the 7.2-7.4 ppm region), the methylene (B1212753) protons of the ethyl and phenethyl groups, and the methyl protons of the ethyl group. libretexts.orgpressbooks.pub The chemical shifts and spin-spin coupling patterns allow for the complete assignment of the proton signals to the molecular structure. Similarly, the ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group (around 155-160 ppm) and the aromatic carbons. libretexts.org

Conformational Analysis: The carbamate functional group can exist in different rotational isomers (rotamers), often referred to as syn and anti conformations, due to the partial double-bond character of the C-N bond. nih.gov Temperature-dependent NMR studies can reveal the dynamics of this rotation. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing insights into the preferred conformation of the phenethyl side chain relative to the carbamate group in solution. These studies are crucial for understanding how the molecule's shape influences its interactions with biological targets or environmental surfaces.

Interaction Studies: NMR is also highly effective for studying the non-covalent interactions between this compound and other molecules, such as proteins or cyclodextrins. Ligand-based NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the this compound molecule are in close contact with a binding partner. nih.gov By irradiating the protein, saturation is transferred to the bound ligand, and the difference spectrum reveals the protons of the ligand that form the binding epitope. nih.gov Such studies are invaluable for understanding the molecular basis of its biological activity or for designing specific extraction and sensing materials.

Bioanalytical Methods for Metabolite Profiling and Pharmacokinetic Studies of this compound (Focus on Method Development)

The development of robust bioanalytical methods is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. Such methods must be capable of quantifying the parent compound and its key metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

Method Development Strategy: The development of a bioanalytical method typically centers around LC-MS/MS due to its superior sensitivity and selectivity. googleapis.com A key initial step is the thorough optimization of sample preparation to efficiently extract the analytes and remove interfering matrix components like proteins and phospholipids.

Sample Preparation: Solid-Phase Extraction (SPE) is a commonly used and effective technique for cleaning up biological samples. researchgate.net For this compound and its potentially more polar metabolites, a mixed-mode or reversed-phase SPE cartridge could be employed. The development process involves optimizing the loading, washing, and elution steps to maximize recovery and minimize matrix effects. An alternative is the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, which involves an acetonitrile extraction followed by a dispersive SPE cleanup. googleapis.com

Metabolite Identification: The metabolic fate of this compound is likely to involve reactions such as hydroxylation of the aromatic ring, oxidation of the ethyl group, and hydrolysis of the carbamate bond. nih.gov Putative metabolites can be identified using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, which provide highly accurate mass measurements to determine elemental compositions. researchgate.net

Quantitative Analysis: Once metabolites are identified, a quantitative LC-MS/MS method is developed to monitor the parent drug and its major metabolites simultaneously. This requires the optimization of MRM transitions for each analyte. The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters like accuracy, precision, selectivity, stability, and matrix effect. grafiati.com

Application in Pharmacokinetic Studies: A validated bioanalytical method allows for the determination of concentration-time profiles of this compound and its metabolites in plasma following administration. pnnl.gov These profiles are used to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC), which are essential for characterizing the compound's behavior in a biological system. acs.org

Electrochemical and Spectroscopic Sensing Platforms for this compound Detection

While chromatographic methods provide comprehensive and highly accurate results, there is a growing interest in developing rapid, portable, and cost-effective sensing platforms for on-site or high-throughput screening of target analytes like this compound.

Electrochemical Sensors: These sensors measure changes in electrical signals (e.g., current or potential) upon interaction with the analyte.

Enzyme-Based Biosensors: A common strategy for detecting carbamates involves the inhibition of the enzyme acetylcholinesterase (AChE). tandfonline.com The sensor measures the normal activity of immobilized AChE; in the presence of an inhibiting carbamate, the enzyme's activity decreases, leading to a measurable change in the signal. nih.govresearchgate.net This approach is highly sensitive but can suffer from a lack of specificity, as it responds to any AChE inhibitor. tandfonline.com

Enzyme-less Sensors: To overcome the stability issues of enzymes, sensors using nanocomposites or other catalytic materials are being developed. benthamdirect.comresearchgate.net These platforms can directly oxidize the analyte on a modified electrode surface (e.g., a boron-doped diamond or gold nanoparticle-modified electrode), providing a quantitative signal. researchgate.net

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic receptors with tailor-made binding sites that can specifically recognize a target molecule. rsc.org An electrochemical sensor can be fabricated by incorporating MIPs onto an electrode surface. nih.gov When this compound binds to the imprinted cavities, it alters the electrochemical properties of the electrode, such as impedance or capacitance, allowing for highly selective detection. rsc.org

Spectroscopic Sensors: These platforms rely on changes in optical properties, such as fluorescence or absorbance.

Fluorescence-Based Sensors: A sensing platform could be designed where the binding of this compound to a specific receptor molecule causes a change in the fluorescence signal (either quenching or enhancement). For instance, peptide-based molecularly imprinted polymers have been used to create a fluorescent sensor for ethyl carbamate. nih.govacs.org

Colorimetric Sensors: These sensors produce a color change visible to the naked eye or measurable with a simple spectrophotometer. Paper-based biosensors using the Ellman colorimetric assay, which detects AChE activity, have been developed for carbamate pesticides. researchgate.net The presence of the carbamate inhibits the enzyme, preventing the color-forming reaction.

These emerging sensor technologies hold promise for future applications in environmental monitoring and rapid screening, complementing the more detailed analyses provided by traditional chromatographic and mass spectrometric methods.

Environmental Fate and Degradation Mechanisms of Ethyl Phenethylcarbamate

Photolytic and Hydrolytic Degradation Pathways of Ethyl Phenethylcarbamate in Aqueous Systems

The degradation of this compound in aquatic environments is significantly influenced by abiotic processes, namely photolysis and hydrolysis.

Photolytic Degradation:

Sunlight-induced degradation, or photolysis, is a critical pathway for the transformation of many organic compounds in surface waters. Carbamates, in general, exhibit light-absorbing properties that facilitate their decomposition under aqueous conditions. epa.gov The phenethyl group in this compound, with its aromatic ring, is expected to absorb ultraviolet radiation, initiating photochemical reactions. The primary photochemical process for N-aryl carbamates in water involves the homolytic cleavage of the O–C(=O) bond. piat.org.nz This process would lead to the formation of phenethoxyl and ethylcarbamoyl radicals. These highly reactive radical species would then undergo further reactions with other molecules in the water, leading to a variety of degradation products.

The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of photosensitizing agents like dissolved organic matter. For instance, the aqueous photolysis half-life of fenoxycarb (B1672525), an ethyl carbamate (B1207046) derivative, has been reported to be between 18 and 23 days at pH 7. bohrium.com While specific quantum yield data for this compound is not available, the presence of the chromophoric phenethyl group suggests that direct photolysis is a relevant degradation pathway.

Hydrolytic Degradation:

Hydrolysis, the reaction with water, is a fundamental abiotic degradation process for carbamate esters. The stability of the carbamate linkage is highly dependent on the pH of the aqueous solution. Generally, carbamates are more stable under acidic to neutral conditions and their hydrolysis is significantly accelerated under alkaline conditions. nih.govntis.gov

The mechanism of alkaline hydrolysis for N-substituted carbamates, such as this compound, typically involves the deprotonation of the nitrogen atom, followed by the elimination of the phenethoxyl group to form an isocyanate intermediate. This intermediate would then rapidly hydrolyze to ethylamine (B1201723) and carbon dioxide. semanticscholar.org The rate of this reaction is influenced by the electronic properties of the substituents on the nitrogen and oxygen atoms of the carbamate group.

Studies on analogous carbamates demonstrate this pH-dependent stability. For example, the hydrolysis half-life of carbaryl (B1668338) at 25°C can range from several days at neutral pH to a few hours under alkaline conditions. bohrium.com Conversely, the hydrolysis half-life for fenoxycarb at pH 7 is reported to be 3136 days, indicating significant stability under neutral conditions. bohrium.com The specific hydrolysis rate of this compound would be influenced by the electronic and steric effects of the ethyl and phenethyl groups.

Table 1: Abiotic Degradation Half-lives of Analogue Carbamate Compounds in Aqueous Systems

CompoundDegradation ProcessConditionsHalf-lifeReference
FenoxycarbAqueous PhotolysispH 7, 25°C18-23 days bohrium.com
FenoxycarbHydrolysispH 73136 days bohrium.com
FenoxycarbHydrolysispH 94101 days bohrium.com
CarbarylHydrolysispH 9, 18°C19.3 hours nih.gov
CarbofuranHydrolysispH 9, 18°C57.8 hours nih.gov

Microbial Biodegradation Mechanisms and Pathways of this compound in Soil and Water

Microbial activity is a primary driver for the degradation of carbamate compounds in soil and aquatic environments. A diverse range of bacteria and fungi have been identified with the capability to metabolize carbamates, often utilizing them as a source of carbon and nitrogen. nih.gov

The initial and most crucial step in the microbial degradation of carbamates is the enzymatic hydrolysis of the carbamate ester or amide linkage. nih.gov This reaction is catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. For this compound, this initial enzymatic attack would cleave the molecule into phenethyl alcohol, ethanol (B145695), and carbamic acid, which would subsequently decompose to carbon dioxide and ammonia, or alternatively into phenethyl alcohol and ethylamine.

Numerous microbial genera are known to be involved in carbamate degradation, including Pseudomonas, Aspergillus, Bacillus, Arthrobacter, and Flavobacterium. researchgate.netnih.gov These microorganisms can either completely mineralize the carbamate to carbon dioxide, water, and inorganic nutrients, or transform it into various intermediate metabolites.

The phenethyl alcohol resulting from the initial hydrolysis is a readily biodegradable compound. Soil microorganisms can further metabolize it through oxidation of the alcohol group to form phenylacetaldehyde (B1677652) and subsequently phenylacetic acid. The aromatic ring of phenylacetic acid can then be cleaved through various metabolic pathways common for aromatic compounds, ultimately leading to intermediates of central metabolism.

The ethylamine moiety, if formed, can be utilized by microorganisms as a source of carbon and nitrogen. It can be deaminated to produce acetaldehyde, which enters central metabolic pathways, and ammonia, which can be assimilated by the microbial biomass.

The rate of microbial degradation is influenced by several environmental factors, including soil type, organic matter content, moisture, temperature, pH, and the presence of a microbial population adapted to carbamate degradation. nih.gov

Table 2: Microorganisms Involved in the Degradation of Analogue Carbamate Compounds

Microorganism GenusAnalogue Carbamate(s) DegradedReference
PseudomonasCarbofuran, Carbaryl consensus.app
AspergillusCarbamates in general nih.gov
ArthrobacterChlorpropham researchgate.net
FlavobacteriumChlorpropham researchgate.net
BacillusCarbamates in general nih.gov

Sorption, Leaching, and Transport Dynamics of this compound in Environmental Compartments

The movement of this compound through the environment is largely dictated by its sorption to soil and sediment particles, which in turn influences its potential for leaching into groundwater and transport via surface runoff.

Sorption:

Sorption is the process by which a chemical adheres to solid particles. For non-ionic organic compounds like this compound, sorption in soil is primarily governed by partitioning into the soil organic matter. mdpi.com The strength of this interaction is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger sorption and consequently lower mobility.

The chemical structure of this compound, containing a non-polar ethyl group and a moderately non-polar phenethyl group, suggests that it will have a moderate affinity for soil organic matter. Carbamates with aromatic rings, such as carbaryl and carbofuran, exhibit a range of Koc values depending on their specific structure and the properties of the soil. For example, reported Koc values for carbaryl can vary significantly, indicating its sorption is influenced by the nature of the soil organic matter. The sorption of carbamates is also influenced by soil pH and clay content. mdpi.com

Leaching and Transport:

The potential for this compound to leach through the soil profile and contaminate groundwater is inversely related to its sorption affinity. Compounds with lower Koc values are more mobile and have a higher leaching potential. The water solubility of a compound also plays a role; however, for many carbamates, sorption to organic matter is the dominant factor controlling mobility.

Soil column leaching studies with various carbamate pesticides have demonstrated that their movement is retarded in soils with higher organic matter content. Given its expected moderate sorption, this compound would likely have a low to moderate leaching potential in soils with typical organic matter content. In sandy soils with low organic matter, the potential for leaching would be higher.

Transport via surface runoff can occur if the compound is sorbed to soil particles that are eroded by rainfall. The extent of this transport pathway depends on factors such as rainfall intensity, slope, and land cover.

Table 3: Soil Sorption Coefficients (Koc) for Analogue Carbamate Compounds

CompoundKoc (mL/g)Mobility ClassReference
Carbaryl148 - 636Low to Moderate
Carbofuran16 - 85Moderate to High mdpi.com
Fenoxycarb1500Low bohrium.com
Methomyl35 - 160Moderate to High consensus.app

Biotransformation and Metabolite Formation of this compound in Environmental Systems

Biotransformation is the chemical modification of a substance by living organisms. In environmental systems, microbial biotransformation is the primary mechanism for the breakdown of this compound into various metabolites.

As discussed in section 7.2, the initial and most significant biotransformation step is the enzymatic hydrolysis of the carbamate linkage. This reaction breaks down this compound into its constituent alcohol and amine moieties.

Primary Metabolites:

Phenethyl alcohol: This is a likely primary metabolite resulting from the cleavage of the ester bond. Phenethyl alcohol is a naturally occurring compound and is readily biodegradable by a wide range of microorganisms.

Ethylamine: Depending on the specific enzymatic pathway, ethylamine could be formed. It is a simple aliphatic amine that can be utilized by microorganisms as a source of carbon and nitrogen.

Carbon Dioxide: Complete mineralization of the ethyl and phenethyl moieties will result in the formation of carbon dioxide.

Secondary Metabolites:

The primary metabolites can undergo further biotransformation to form a series of secondary metabolites.

Phenylacetic acid: Phenethyl alcohol is likely to be oxidized to phenylacetic acid via phenylacetaldehyde. Phenylacetic acid is a key intermediate in the degradation of many aromatic compounds and can be further metabolized through ring cleavage pathways.

Phenolic compounds: Hydroxylation of the aromatic ring of phenethyl alcohol or phenylacetic acid can occur, leading to the formation of various phenolic compounds. These can then undergo further degradation.

Conjugates: In some organisms, the primary metabolites may be conjugated with sugars or other molecules to increase their water solubility and facilitate their excretion or further metabolism.

Table 4: Potential Metabolites of this compound in Environmental Systems

MetaboliteFormation PathwayPotential Subsequent Fate
Phenethyl alcoholHydrolysis of the carbamate ester linkageOxidation to phenylacetic acid
EthylamineHydrolysis of the carbamate amide linkageUtilization as a carbon and nitrogen source
Phenylacetic acidOxidation of phenethyl alcoholAromatic ring cleavage
Phenolic compoundsHydroxylation of the aromatic ringFurther degradation
Carbon DioxideComplete mineralizationIncorporation into biomass or release to the atmosphere

Future Directions and Emerging Research Frontiers for Ethyl Phenethylcarbamate

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Comprehensive Biological Effects of Ethyl Phenethylcarbamate

The comprehensive biological impact of this compound remains largely uncharacterized. The integration of "omics" technologies offers a powerful, systems-level approach to unravel the intricate molecular changes induced by this compound. nih.gov These high-throughput methods can simultaneously analyze thousands of genes, proteins, and metabolites, providing a holistic view of cellular responses. nih.gov

Genomics and Transcriptomics: Genomic and transcriptomic analyses can identify genes and signaling pathways that are altered upon exposure to this compound. For the related compound, ethyl carbamate (B1207046), transcriptomic studies on human cells have revealed time-dependent changes affecting multiple metabolic pathways, including those related to oxidative stress, energy depletion, and DNA damage. nih.gov Similar studies on this compound could elucidate its specific mechanism of action, identify genetic markers of susceptibility, and reveal potential off-target effects. For instance, transcriptomic analysis of Saccharomyces cerevisiae during fermentation has been used to understand the regulation of ethyl carbamate levels, highlighting the power of this approach to reveal adaptive responses in a complex environment. nih.gov

Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. This approach can reveal how this compound affects cellular machinery. Proteomic analyses have been successfully used to study the effects of other chemical exposures, identifying changes in proteins related to metabolic stress, detoxification systems, and structural damage. nih.gov Applying proteomic techniques to this compound exposure could identify specific protein targets and biomarkers of effect, offering insights into its mode of action and potential toxicity. nih.gov

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It provides a direct functional readout of the physiological state of a cell. Studies on ethyl carbamate have demonstrated its significant impact on the metabolome of human liver cells, disrupting pathways related to energy metabolism, membrane integrity, and detoxification. nih.gov A similar metabolomic investigation of this compound would provide critical information on its metabolic fate and its impact on cellular biochemistry, facilitating risk assessment and a deeper understanding of its biological activity. ecetoc.org

The integration of these omics datasets through a systems biology approach will be crucial for building predictive models of this compound's biological effects and understanding the complex interplay between genes, proteins, and metabolites in response to exposure. ecetoc.orgmdpi.com

Rational Design and Synthesis of Next-Generation this compound Analogues with Tuned Specificity

Building upon the known biological activities of this compound, such as its ability to inhibit bacterial biofilms, future research will focus on the rational design and synthesis of next-generation analogues with improved potency and specificity. nih.govresearchgate.net Rational design utilizes computational modeling and a deep understanding of structure-activity relationships (SAR) to create novel molecules with desired properties. nih.gov

A key strategy involves systematically modifying the three main components of the this compound scaffold: the aryl head group, the ethyl "tail" region, and the carbamate linker. researchgate.netacs.org SAR studies have already shown that modifications to this scaffold can enhance activity against medically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Modification Strategy Rationale Potential Outcome
Aryl Head Group Modification Altering steric and electronic properties to improve binding to a biological target.Enhanced potency and selectivity; reduced off-target effects.
Carbamate Linker Modification Modulating hydrogen bonding capacity, conformational rigidity, and metabolic stability. acs.orgImproved pharmacokinetic properties and target residence time.
Tail Region Modification Varying the length and composition of the alkyl chain to optimize lipophilicity and cell permeability.Enhanced bioavailability and cellular uptake.

The synthesis of these novel derivatives can be achieved through various chemical methodologies. nih.gov Green synthesis approaches are increasingly being explored to create carbamate derivatives through more environmentally friendly processes. nih.gov The resulting libraries of analogues can then be screened to identify lead compounds with significantly enhanced activity and a well-defined mechanism of action. researchgate.net For example, a library of 88 derivatives based on the this compound structure was synthesized and evaluated, leading to the discovery of a new class of molecules capable of inhibiting S. aureus biofilm formation at low micromolar concentrations. nih.gov

Development of Novel Analytical Probes and Imaging Agents for In Vivo Tracking of this compound

A significant challenge in understanding the pharmacology of this compound is the inability to track its distribution and target engagement within a living organism in real-time. The development of novel analytical probes and imaging agents is a critical future direction to address this gap. These tools would enable researchers to visualize the compound's journey through the body, its accumulation in specific tissues, and its interaction with biological targets.

One promising approach is the design of fluorescently labeled analogues of this compound. These probes could be used in cell culture and potentially in animal models to monitor localization via advanced microscopy techniques. Another sophisticated strategy involves the development of genetically encoded sensors, such as those based on Fluorescence Resonance Energy Transfer (FRET). nih.gov While not yet developed for carbamates, this technology has been used to track other small molecules like phosphate (B84403), demonstrating the potential to engineer proteins that change their fluorescent properties upon binding to a specific ligand. nih.gov Creating a FRET-based biosensor for this compound would provide a powerful tool for real-time monitoring of its concentration changes within living cells. nih.gov

These advanced analytical tools would provide invaluable data on the compound's pharmacokinetics and pharmacodynamics, accelerating the evaluation of its therapeutic potential and off-target effects.

Exploration of Supramolecular Interactions Involving this compound

Supramolecular chemistry, which focuses on non-covalent interactions, offers a new lens through which to view the behavior of this compound. The carbamate functional group is capable of participating in hydrogen bonding, and the molecule as a whole possesses hydrophobic regions, making it a candidate for host-guest interactions. acs.org

Research into related carbamates has shown they can form inclusion complexes with macrocyclic host molecules like cyclodextrins. nih.gov This host-guest chemistry can alter the physical properties of the "guest" molecule, such as its solubility and stability. Investigating the potential for this compound to form similar complexes could lead to novel formulations with improved delivery characteristics. For instance, encapsulating the compound within a cyclodextrin (B1172386) host could enhance its aqueous solubility or provide a mechanism for controlled release. nih.gov

Furthermore, understanding these non-covalent interactions is crucial for elucidating how this compound engages with its biological targets, such as enzymes or receptors, where hydrogen bonds and hydrophobic interactions are key determinants of binding affinity and specificity. acs.org

Ethical and Societal Implications of Research Pertaining to this compound and Related Compounds

As research into this compound and its analogues progresses, particularly towards compounds with potent biological activity, it is imperative to address the associated ethical and societal implications. lindushealth.com The development of any new potential therapeutic agent must be guided by core ethical principles, including a thorough risk-benefit analysis, ensuring that potential benefits to health outweigh any foreseeable risks to research participants. meetlifesciences.comctfassets.net

Key ethical considerations include:

Informed Consent: In any future human studies, it is crucial that participants are fully informed about the study's purpose, procedures, and potential risks, ensuring their consent is voluntary and uncoerced. lindushealth.commeetlifesciences.com

Protection of Vulnerable Populations: Additional safeguards are necessary when research involves populations that may have limited decision-making capacity. nih.gov

Scientific Integrity: Researchers have an obligation to design studies with rigor to ensure that the results are valid and contribute meaningfully to scientific knowledge. nih.gov Poorly designed studies that expose participants to risk without the prospect of generating useful data are unethical. nih.gov

Data Transparency: There is a growing consensus on the ethical obligation to share research data, including results from failed trials, to prevent unnecessary duplication of research and to inform the scientific community comprehensively. nih.gov

The societal implications also warrant consideration. This includes ensuring equitable access to any resulting therapeutic innovations and transparent communication with the public about the research findings and their significance. Upholding these ethical standards is essential for maintaining public trust and ensuring that the pursuit of new scientific knowledge serves the best interests of society. lindushealth.com

Q & A

Q. What is the standard synthesis protocol for ethyl phenethylcarbamate, and how can reaction yields be optimized?

this compound is synthesized via carbamate formation between phenethylamine and ethyl chloroformate. A validated procedure involves dissolving phenethylamine in dichloromethane, cooling to 0°C, adding triethylamine (TEA) as a base, and dropwise addition of ethyl chloroformate. The reaction is stirred for 24 hours at room temperature, followed by sequential washing with HCl, NaHCO₃, and brine. Precipitation with hexane yields the product (29% yield). Optimization strategies include adjusting molar ratios (e.g., excess TEA to scavenge HCl), varying solvents (e.g., THF for improved solubility), or using alternative coupling agents like DCC/DMAP .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.20–7.36 ppm), carbamate NH (δ 4.71 ppm), and ethoxy groups (δ 4.14 ppm, q) .
  • DART-HRMS : Confirms molecular ion [M+H]⁺ at m/z 194.1209 (calculated 194.1181) .
  • Melting Point : Reported range 35–36°C; deviations may indicate impurities .
  • Chromatography : GC-MS or HPLC with UV detection (λ = 210–260 nm) can assess purity, referencing protocols for ethyl carbamate analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to volatility and potential respiratory irritation.
  • Storage : -20°C in airtight containers; stability ≥5 years .
  • Disposal : Follow institutional guidelines for carbamate waste, as improper disposal may lead to environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogues?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities. Methodological steps:

  • Reproducibility Checks : Replicate studies using identical protocols (e.g., Santacruzamate A analogue anti-proliferative assays) .
  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted phenethylamine) .
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines .

Q. What experimental designs are suitable for studying the enzymatic hydrolysis kinetics of this compound?

  • Substrate Preparation : Dissolve in DMSO (<1% v/v) to avoid solvent interference.
  • Enzyme Selection : Use esterases (e.g., porcine liver esterase) or cytochrome P450 isoforms .
  • Kinetic Assays : Monitor hydrolysis via UV absorbance (e.g., release of phenethylamine at 254 nm) or LC-MS quantification.
  • Control Experiments : Include inhibitors (e.g., eserine for cholinesterases) and blank reactions .

Q. How can computational methods predict the metabolic pathways of this compound?

  • Software Tools : Use Schrödinger’s QikProp or ADMET Predictor for bioavailability and metabolism predictions.
  • Docking Studies : Simulate interactions with CYP3A4 or carboxylesterases using AutoDock Vina .
  • In Silico Toxicity : Apply OECD QSAR Toolbox to assess genotoxicity or endocrine disruption potential .

Q. What strategies mitigate low yields in large-scale synthesis of this compound derivatives?

  • Flow Chemistry : Continuous reactors improve mixing and temperature control .
  • Catalytic Systems : Test immobilized lipases (e.g., Novozym® 435) for enantioselective carbamate formation .
  • Workup Optimization : Replace liquid-liquid extraction with SPE cartridges (C18 phase) for faster purification .

Methodological Resources

  • Synthesis Protocols : Refer to [2] for step-by-step guidelines.
  • Analytical Standards : Cross-reference NMR/HRMS data from [2, 14].
  • Regulatory Compliance : Align with FDA/EFSA guidelines for carbamate safety .
  • Data Reproducibility : Follow Sheffield University’s framework for experimental documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.